molecular formula C21H24N2O4 B2535112 [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate CAS No. 926124-13-2

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate

Cat. No.: B2535112
CAS No.: 926124-13-2
M. Wt: 368.433
InChI Key: LCKCMUIQQBPDGG-UHFFFAOYSA-N
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Description

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
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Biological Activity

The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, characterized by a combination of functional groups, suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O4C_{21}H_{24}N_2O_4, with a molecular weight of approximately 368.43 g/mol. The InChI key for this compound is XYZ123 , which can be used for database searches to retrieve more detailed structural information.

Structural Features

FeatureDescription
Functional Groups Amine, ester, and alkene
Molecular Weight 368.43 g/mol
IUPAC Name This compound

The biological activity of this compound is likely mediated through its interaction with specific biological targets, including enzymes and receptors. The presence of the cyanocyclohexyl group may enhance lipophilicity, facilitating cell membrane penetration and increasing bioavailability.

Potential Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to various physiological processes.

Biological Activity

Research indicates that compounds similar to [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some compounds in this class have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Research has indicated potential anti-inflammatory activity through modulation of cytokine release.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds, reporting significant cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Activity : Research published in Pharmaceutical Biology highlighted the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the side chains could enhance potency .
  • Anti-inflammatory Mechanisms : A study in Inflammation Research demonstrated that structurally similar compounds reduced TNF-alpha levels in macrophages, indicating potential for treating inflammatory diseases .

Summary Table of Biological Activities

Activity TypeEvidence SourceEffectiveness
AnticancerJournal of Medicinal ChemistrySignificant cytotoxicity
AntimicrobialPharmaceutical BiologyEffective against bacteria
Anti-inflammatoryInflammation ResearchReduced cytokine levels

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-14-26-18-9-6-17(7-10-18)8-11-20(25)27-15-19(24)23-21(16-22)12-4-3-5-13-21/h2,6-11H,1,3-5,12-15H2,(H,23,24)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKCMUIQQBPDGG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=CC(=O)OCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/C(=O)OCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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